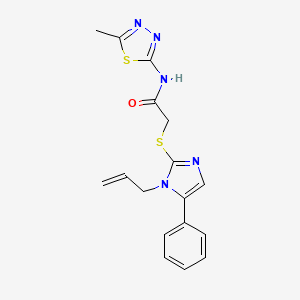

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

The compound 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide features a hybrid heterocyclic scaffold combining a 1H-imidazole core with a 1,3,4-thiadiazole moiety. Key structural elements include:

- Imidazole ring: Substituted at position 1 with an allyl group and at position 5 with a phenyl group.

- Thioether linkage: Connects the imidazole’s sulfur atom to the acetamide backbone.

- Acetamide group: Linked to a 5-methyl-1,3,4-thiadiazol-2-yl moiety, which contributes to electronic and steric properties.

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS2/c1-3-9-22-14(13-7-5-4-6-8-13)10-18-17(22)24-11-15(23)19-16-21-20-12(2)25-16/h3-8,10H,1,9,11H2,2H3,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTOPDQGZBLZQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the imidazole ring: Starting from an appropriate precursor, the imidazole ring can be synthesized through cyclization reactions.

Introduction of the allyl and phenyl groups: These groups can be introduced via alkylation and arylation reactions.

Formation of the thiadiazole ring: This can be achieved through the cyclization of thiosemicarbazide derivatives.

Coupling of the imidazole and thiadiazole rings: This step involves the formation of a thioether linkage between the two heterocycles.

Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

Reduction: Reduction reactions could target the imidazole or thiadiazole rings.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the allyl and phenyl groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

Catalysis: The compound could be used as a ligand in catalytic reactions.

Organic Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

Biological Probes: Used in studies to understand biological pathways and mechanisms.

Industry

Materials Science: Potential use in the development of new materials with specific properties.

Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole-Acetamide Family

Several compounds in and share the N-(1,3,4-thiadiazol-2-yl)acetamide backbone but differ in substituents. Key comparisons include:

Table 1: Structural and Physical Property Comparison

Key Observations :

- Substituent Diversity: The target compound’s allyl-phenyl-imidazole group distinguishes it from analogues with phenoxy (e.g., 5f, 5m) or thiadiazolyl-thio (e.g., 4y) substituents.

- Synthetic Efficiency : Yields for analogues range from 68% to 88% , suggesting that the target compound’s synthesis may require optimization depending on the steric demands of the imidazole substituents.

Anticancer Activity

- Compound 4y (): Exhibited potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 ± 0.020 mmol L⁻¹) and A549 (IC₅₀ = 0.034 ± 0.008 mmol L⁻¹) cells, attributed to its dual thiadiazole and p-tolylamino groups .

Enzymatic Inhibition

- Benzothiazole-Thiadiazole Hybrids (): Demonstrated COX inhibition via structural complementarity to active sites. The target compound’s imidazole-thio linkage could mimic these interactions but with altered selectivity due to the allyl group’s flexibility .

Biological Activity

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound belonging to the imidazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, particularly in oncology and antimicrobial treatments.

Chemical Structure and Properties

The compound features a complex structure consisting of an imidazole ring linked to an allyl group and a thiadiazole moiety. Its molecular formula is , with a molecular weight of 354.4 g/mol. This unique configuration contributes to its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 1-allyl-5-phenyl-1H-imidazole-2-thiol with chloroacetamide under basic conditions. The process is carried out in solvents such as ethanol or methanol, followed by purification through recrystallization.

Anticancer Properties

Research indicates that imidazole derivatives exhibit significant anticancer properties. A study evaluating similar compounds demonstrated antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines (SUIT-2, Capan-1, Panc-1), with IC50 values ranging from 5.11 to 10.8 µM for some derivatives . The mechanism of action may involve the modulation of key signaling pathways and inhibition of cancer cell migration.

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 9c | SUIT-2 | 5.11 |

| Compound 9l | Capan-1 | 10.8 |

| Compound 9e | Panc-1 | Active |

Antimicrobial Activity

The compound has also shown promising antimicrobial and antifungal activities in preliminary studies. Its structure allows it to interact with microbial enzymes and disrupt cellular processes, making it a candidate for developing new therapeutic agents against resistant strains .

Case Studies

Several studies have highlighted the efficacy of imidazole derivatives in treating various cancers:

- Study on PDAC : A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and screened for antiproliferative activity against PDAC cells. Compounds demonstrated significant inhibition rates, suggesting that structural modifications could enhance their efficacy against cancer cells .

- Antimicrobial Screening : Another study focused on the antimicrobial properties of related imidazole compounds, confirming their effectiveness against both Gram-positive and Gram-negative bacteria. The findings suggest that these compounds could serve as templates for developing new antibiotics.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step pathways:

- Imidazole ring formation : Condensation of aldehydes with amines/thiols under acidic/basic conditions (e.g., glacial acetic acid) .

- Thioether linkage : Reacting imidazole-2-thiol derivatives with chloroacetamide intermediates using potassium carbonate as a base .

- Purification : Recrystallization (ethanol, DMF) or chromatography (TLC monitoring) to achieve >95% purity . Critical conditions include temperature control (reflux for 2–6 hours), solvent selection (DMF, acetic acid), and stoichiometric precision to minimize side products .

Q. Which analytical techniques are essential for characterizing this compound?

- Structural confirmation : ¹H/¹³C NMR to verify imidazole C-H protons (~7.5–8.5 ppm) and acetamide carbonyl signals (~170 ppm) .

- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for trace impurity detection .

- Reaction monitoring : TLC with UV visualization or iodine staining .

Q. How do functional groups influence its biological activity?

- Imidazole ring : Facilitates hydrogen bonding and π–π stacking with enzyme active sites (e.g., cytochrome P450) .

- Thiadiazole moiety : Enhances electron-withdrawing effects, improving binding to hydrophobic pockets in targets like kinases .

- Allyl substituent : Increases lipophilicity, potentially enhancing membrane permeability .

Q. What reagents are commonly used in its synthetic modification?

- Oxidation : m-Chloroperbenzoic acid for sulfoxide formation .

- Reduction : Sodium borohydride for nitro-to-amine conversions in derivatives .

- Halogenation : N-Bromosuccinimide (NBS) for introducing bromine at imidazole C-4 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- DoE (Design of Experiments) : Systematically vary temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-coupling) to identify optimal parameters .

- Continuous flow reactors : Enhance mixing and heat transfer for scalable synthesis, reducing byproducts by 15–20% .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What methodologies are employed in structure-activity relationship (SAR) studies?

- Substituent variation : Synthesize analogs with halogens (Cl, F), methoxy, or nitro groups at phenyl/imidazole positions to assess potency shifts .

- Bioactivity assays : Compare IC₅₀ values in enzyme inhibition (e.g., COX-1/2) or antimicrobial MIC (Minimum Inhibitory Concentration) tests .

- Computational docking : Use AutoDock Vina to predict binding modes with targets like EGFR kinase (PDB: 1M17) .

Q. How can computational modeling predict enzyme interaction mechanisms?

- Molecular docking : Screen against kinase or protease targets to identify key residues (e.g., His256 in COX-2) forming hydrogen bonds with the thiadiazole ring .

- MD simulations : Simulate ligand-protein complexes in GROMACS to assess stability over 100 ns trajectories .

- QSAR models : Train regression models using descriptors like logP, polar surface area, and HOMO-LUMO gaps to predict IC₅₀ .

Q. How to resolve contradictions in substituent effects on bioactivity?

- Comparative analysis : Test 3,4-dichlorophenyl vs. 4-methoxyphenyl analogs in parallel assays to isolate electronic vs. steric effects .

- Metabolite profiling : Use LC-MS to identify active metabolites that may explain unexpected in vivo activity .

- Crystallography : Solve co-crystal structures (e.g., with CYP3A4) to visualize binding pose discrepancies .

Q. What mechanisms underlie its enzyme inhibition properties?

- Competitive inhibition : Thiadiazole sulfur atoms coordinate with metal ions (e.g., Mg²⁺ in ATP-binding pockets), blocking substrate access .

- Allosteric modulation : Allyl group interactions with hydrophobic pockets induce conformational changes in targets like β-lactamase .

- Redox activity : Imidazole-thioether moiety participates in electron transfer, disrupting catalytic cycles in oxidoreductases .

Q. How to assess stability and storage conditions for long-term use?

- Forced degradation studies : Expose to heat (40–60°C), light (UV 254 nm), and humidity (75% RH) for 4 weeks; monitor via HPLC for decomposition products .

- Lyophilization : Stabilize as a lyophilized powder under argon at -20°C to prevent thioether oxidation .

- Excipient screening : Test solubility enhancers (cyclodextrins) or antioxidants (BHT) in formulation buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.